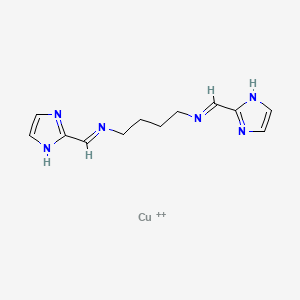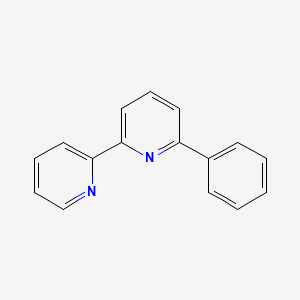![molecular formula C18H18FN3OS B1228441 4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide](/img/structure/B1228441.png)
4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide is an organohalogen compound and a carbonyl compound.
科学的研究の応用
Alzheimer's Disease Research
4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, is significant in Alzheimer's disease research. It has been utilized with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This research revealed significant decreases in receptor densities in Alzheimer's patients, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).
Radiopharmaceutical Development
The compound has been key in radiopharmaceutical research, particularly in synthesizing no-carrier-added 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1 piperazinyl]ethyl-N-2-pyridinyl-benzamide (p-[18F]MPPF) for brain imaging. It aids in identifying specific brain regions with high serotonin receptor density, providing insights into various neurological conditions (Le Bars et al., 1998).
Synthesis and Evaluation of Radio-ligands
Further advancements in radiopharmaceuticals include the synthesis and evaluation of [18F]Org 13063 or 4-[18F]fluoro-N-{2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl}benzamide. This compound's synthesis and biodistribution studies contribute to developing potential PET radioligands for 5-HT1A receptors, with implications for brain research and drug development (Vandecapelle et al., 2001).
Impact on Antipsychotic Development
Research into 2-Phenylpyrroles as analogues of benzamide has provided insights into dopamine antagonistic activity and the development of potential antipsychotics. This research demonstrates the significance of the compound's structural derivatives in understanding the activity of dopamine D-2 receptors and their potential therapeutic applications (van Wijngaarden et al., 1987).
Tyrosine Kinase Inhibitor Metabolism
In the context of chronic myelogenous leukemia, the compound's structural analog, flumatinib, has been studied for its metabolism in patients. This research provides crucial information on the main metabolic pathways of flumatinib, including N-demethylation and N-oxidation, crucial for developing effective cancer treatments (Gong et al., 2010).
特性
製品名 |
4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide |
|---|---|
分子式 |
C18H18FN3OS |
分子量 |
343.4 g/mol |
IUPAC名 |
4-fluoro-N-(2-pyridin-3-ylpiperidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C18H18FN3OS/c19-15-8-6-13(7-9-15)17(23)21-18(24)22-11-2-1-5-16(22)14-4-3-10-20-12-14/h3-4,6-10,12,16H,1-2,5,11H2,(H,21,23,24) |
InChIキー |
OPBIMMOKSSEPPP-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1228358.png)
![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)

![phenyl-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B1228364.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1228369.png)

![3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1228372.png)
![N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide](/img/structure/B1228373.png)
![7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1228375.png)


![2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1228379.png)

